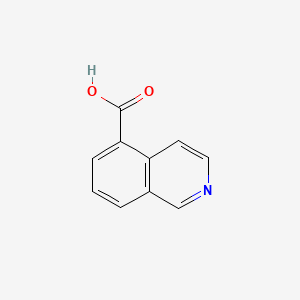

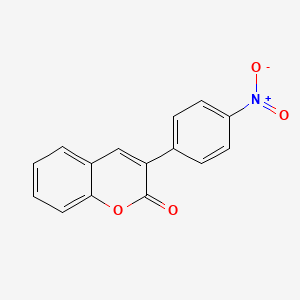

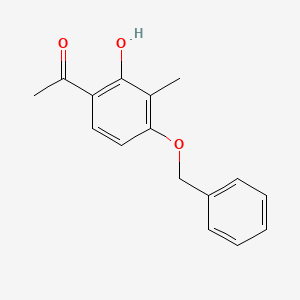

7-溴-5-氯-1-苯并呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds with bromo, chloro, and benzofuran moieties, which are relevant to the understanding of similar chemical structures and properties. These compounds are intermediates in the synthesis of various products, including pesticides and therapeutic agents .

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from simple and cheap raw materials. For instance, 4-chloro salicylic acid is used as a starting material for the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone, which involves esterification, etherification, hydrolysis, cyclization, and bromination, resulting in a total yield of 19% . Similarly, dimethyl terephthalate is used in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a yield of 24% . These methods demonstrate the complexity and multi-step nature of synthesizing bromo-chloro-benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, has been elucidated using techniques like X-ray crystallography. The crystal structure of this compound is stabilized by aromatic π–π interactions and possibly weak C—H∙∙∙π interactions. Additionally, the structure exhibits intermolecular C—H∙∙∙O hydrogen bonds, which are significant for the stability of the crystal lattice . These interactions are crucial for understanding the molecular arrangement and stability of similar compounds like 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bromo-chloro-benzofuran derivatives are diverse and include oxidation reactions, as seen in the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate from its sulfanyl precursor using 3-chloroperoxybenzoic acid . The bromination and chlorination steps are critical in introducing the respective halogen atoms into the benzofuran ring system, which is a common feature in the synthesis of these compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid are not directly reported in the provided papers, the properties of similar compounds can offer insights. For example, the presence of bromo and chloro substituents can significantly affect the electron density and reactivity of the benzofuran ring. The crystallographic analysis provides information on the solid-state structure, which can influence the melting point, solubility, and other physical properties . The synthesis yield and the conditions under which these compounds are stable or reactive are also important aspects of their physical and chemical properties .

科学研究应用

异硫代香豆素衍生物的合成

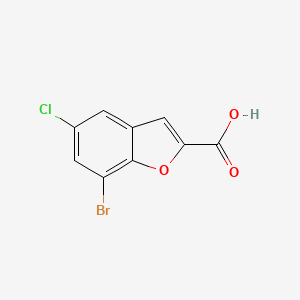

7-溴-5-氯-1-苯并呋喃-2-羧酸已被用于合成异硫代香豆素衍生物。一种方法利用2-苯并呋喃-1(3H)-酮合成1-氧代-1H-异硫代色滤烷。该合成涉及将溴和氯苯并呋喃酮转化为相应的甲酰苯甲酸,然后与罗丹啉缩合,形成7-氯和7-溴-1-氧代-1H-异硫代色滤烷-3-羧酸 (Pokhodylo, Matiychuk, & Obushak, 2010)。

酰胺衍生物的抗菌活性

该化合物是合成苯二呋喃-2-羧酸的各种酰胺衍生物的前体,这些衍生物在抗菌活性中显示出潜力。这些衍生物被合成并对各种细菌菌株和真菌进行筛选,展示了该化合物在开发抗菌剂方面的相关性 (Soni & Soman, 2014)。

苯并呋喃芳基脲和碳酸酯

研究应用延伸到生物学重要的苯并呋喃芳基脲和碳酸酯的开发。这些化合物是从7-溴-5-氯-1-苯并呋喃-2-羧酸合成的,并且已经被表征并评估其抗菌活性,突显了该化合物在制药研究中的重要性 (Kumari et al., 2019)。

芴衍生物的合成

该化合物在芴衍生物的合成中起着关键作用。研究展示了从可获得的中间体合成7-溴芴的方法,从而展示了其在复杂有机合成中的实用性 (Campbell & Crombie, 1961)。

氢键和超分子相互作用

重要的研究集中在了解涉及7-溴-5-氯-1-苯并呋喃-2-羧酸衍生物的氢键和π-π相互作用上。例如,对其二羧酸形式的研究揭示了其分子内氢键和通过分子间相互作用形成分层晶体结构的潜力 (Titi & Goldberg, 2009)。

安全和危害

属性

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRFGXNBDNKHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355581 |

Source

|

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

CAS RN |

190775-65-6 |

Source

|

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)